Platinum(II) pentamidine

Description

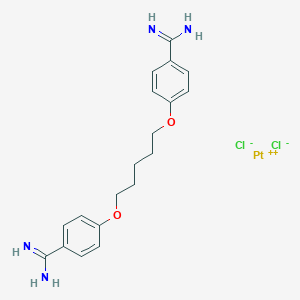

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

101299-67-6 |

|---|---|

Molecular Formula |

C19H24Cl2N4O2Pt |

Molecular Weight |

606.4 g/mol |

IUPAC Name |

4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;platinum(2+);dichloride |

InChI |

InChI=1S/C19H24N4O2.2ClH.Pt/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;;;/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);2*1H;/q;;;+2/p-2 |

InChI Key |

CDEKVYHCRKFQLO-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.[Cl-].[Cl-].[Pt+2] |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.[Cl-].[Cl-].[Pt+2] |

Synonyms |

cis-platinum pentamidine iodide cis-Pt pentamidine iodide cis-Pt(II) pentamidine platinum(II) pentamidine Pt-pent Pt-pentamidine complex |

Origin of Product |

United States |

Synthesis and Coordination Chemistry of Platinum Ii Pentamidine

Synthetic Methodologies for Platinum(II) Pentamidine (B1679287) Complexes

The creation of platinum(II) pentamidine complexes involves carefully controlled reactions to ensure the desired coordination of the pentamidine ligand to the platinum(II) metal center.

Precursor Selection and Reaction Conditions

The synthesis of platinum(II) complexes typically begins with the selection of an appropriate platinum precursor. A common starting material is potassium tetrachloroplatinate(II) (K₂PtCl₄). mdpi.combeilstein-journals.orgmdpi.com The reaction conditions are critical and are often carried out in solvents such as water or dimethylformamide (DMF). nih.gov Temperature is a key parameter, with many reactions proceeding at elevated temperatures, ranging from 40°C to 100°C, to facilitate ligand substitution. nih.gov For instance, the synthesis of monofunctional complexes can be achieved by reacting cisplatin (B142131) with a slight excess of the desired ligand in water at 50–60°C over several days. nih.gov In some cases, the reactions are performed in the dark to prevent unwanted photochemical side reactions. mdpi.com The choice of solvent can also influence the reaction outcome; for example, prolonged storage of a cis-platinum complex in dioxane was found to promote isomerization to the trans isomer. mdpi.com

The general synthetic approach often involves the reaction of an aqueous solution of K₂PtCl₄ with the ligand, which can be dissolved in a suitable organic solvent like acetone. mdpi.com The reaction times are carefully monitored, often using techniques like thin-layer chromatography (TLC), to determine the point of completion. mdpi.com

| Precursor | Ligand | Solvent(s) | Temperature | Key Observations |

| K₂PtCl₄ | 1-methylnitropyrazole derivatives | Water/Acetone | Room Temperature | Formation of novel platinum(II) complexes. mdpi.com |

| K₂PtCl₄ | 3,5-dimethyl-4-nitroisoxazole | Water/Acetone | Room Temperature | Yielded cis and trans isomers. mdpi.com |

| cis-[Pt(DMSO)₂Cl₂] | Amine ligands | Water | 40°C - 100°C | Stepwise substitution of DMSO ligands to form mixed amine complexes. nih.gov |

| [PtCl₄]²⁻ | Amine ligands | Water | Elevated | Dhara's method for cisplatin synthesis involves an intermediate diaqua cation. nih.gov |

Ligand Coordination Strategies to the Platinum(II) Center

The coordination of ligands to the platinum(II) center is a fundamental aspect of forming these complexes. Platinum(II) typically adopts a square planar geometry. mdpi.comnih.gov The nature of the ligands, including their steric and electronic properties, significantly influences the final structure and reactivity of the complex.

Amidines, the functional group present in pentamidine, are imino ligands that have been shown to coordinate to platinum(II). nih.gov These ligands are planar and possess a hydrogen atom on the coordinating nitrogen, which can participate in hydrogen bonding. nih.gov The coordination of amidine ligands can activate the trans geometry of platinum(II) complexes. nih.gov

Derivatization strategies often involve the introduction of various N-donor heterocyclic ligands. nih.gov The synthesis of mixed-ligand complexes, for example, can be achieved by reacting a precursor like [PtLCl₃]⁻ with another ligand L' in water or DMF to yield a cis-[PtLL'Cl₂] complex. nih.gov Another strategy involves the use of bridging ligands to create bimetallic or polynuclear platinum complexes. nih.govchemrxiv.org For instance, a binuclear complex was obtained using a bridging acetate (B1210297) ion. mdpi.com The "phosphate clamp" is a unique binding mode observed in polynuclear platinum complexes where hydrogen bonding occurs between the am(m)ine ligands and the phosphate (B84403) oxygens of DNA. nih.govnih.govscispace.com

Structural Elucidation and Coordination Geometry of this compound

The determination of the precise three-dimensional structure of this compound complexes is crucial for understanding their chemical behavior.

Oligomeric Nature of this compound Complexes

Research has explored the formation of polynuclear platinum(II) complexes, which can be considered oligomeric. nih.gov These complexes feature multiple platinum centers linked by bridging ligands. nih.gov An example is the trinuclear platinum(II) complex, TriplatinNC, which consists of three platinum(II) centers connected by flexible linkers. nih.govnih.gov The formation of these oligomeric structures is a deliberate synthetic strategy to create molecules with specific DNA binding properties. nih.gov The modular nature of these polynuclear complexes allows for high-affinity interactions with biological macromolecules. nih.gov

Influence of Ligand Environment on Complex Formation

The ligand environment surrounding the platinum(II) center has a profound impact on the formation, stability, and properties of the resulting complex. nih.govnih.gov The steric bulk of the ligands can influence the coordination geometry and the accessibility of the platinum center. nih.gov For example, introducing a bulky tert-butyl group into an amidine ligand can enhance the lipophilicity of the complex. nih.gov

Derivatization Strategies and Analog Synthesis for this compound Research

To explore structure-activity relationships and develop new compounds with improved properties, various derivatization and analog synthesis strategies are employed.

One common approach is to modify the pentamidine ligand itself before coordination to the platinum center. This can involve introducing different substituents on the aromatic rings of pentamidine to alter its electronic or steric properties. nih.gov

Another key strategy is the synthesis of analogs where the pentamidine ligand is replaced with other dicationic amidines or related structures. nih.gov This allows researchers to investigate the importance of the specific structure of pentamidine for the observed chemical and biological properties.

Furthermore, the ancillary ligands attached to the platinum(II) center can be systematically varied. nih.govnih.gov For instance, a series of complexes can be synthesized with different halide leaving groups (e.g., Cl⁻, Br⁻, I⁻) or by replacing them with other ligands like thiols or N-heterocycles. nih.govmdpi.com The synthesis of mixed-ligand complexes, where two different ancillary ligands are coordinated to the platinum, is another important strategy. nih.gov

Rational Design of Pentamidine Ligand Analogs

The rational design of pentamidine analogs for coordination with platinum(II) is primarily driven by the goal of optimizing the physicochemical and biological properties of the parent molecule. nih.gov Research efforts have focused on modifying the structure of pentamidine to enhance its efficacy, alter its lipophilicity, and potentially reduce toxicity. nih.govnih.gov

A key strategy in the design of pentamidine analogs has been the systematic variation of the length of the flexible linker connecting the two terminal amidinophenoxy groups. nih.gov This modification directly influences the molecule's hydrophobicity and spatial geometry, which are critical factors for its biological interactions. nih.gov Analogs with linkers ranging from three carbons (propamidine) to nine carbons (nonamidine) have been synthesized to explore this structural-activity relationship. nih.gov Generally, it has been observed that analogs with longer, more hydrophobic linkers may exhibit increased efficacy due to potentially improved membrane traversal. nih.gov

Another avenue of rational design involves more significant structural alterations to create analogs with improved therapeutic profiles. For instance, a medicinal chemistry approach led to the development of the analog P35, which was designed to enhance outer membrane disruption of Gram-negative bacteria while reducing the off-target toxicity associated with pentamidine. nih.govresearchgate.net This analog demonstrated a superior safety profile and improved potentiation of antibiotics in preclinical studies. nih.govresearchgate.net Other synthetic strategies have explored replacing the central ether-linked alkyl chain with different functionalities, such as a pentanediamide (B1580538) linker, or altering the orientation of functional groups within the linker to probe the impact on biological activity. whiterose.ac.uk

| Analog Name | Linker Structure | Number of Linker Atoms | Key Design Rationale | Research Finding | Citation(s) |

| Propamidine | -(CH₂)₃- | 3 | Vary linker length to study effect on hydrophobicity and activity. | Serves as a more polar analog compared to pentamidine. | nih.gov |

| Pentamidine | -O-(CH₂)₅-O- | 7 | Parent compound for analog development. | Standard reference for activity and toxicity. | nih.govresearchgate.net |

| Heptamidine | -(CH₂)₇- | 7 | Increase linker length and hydrophobicity. | Increased linker length can alter protein binding and activity. | nih.govacs.org |

| Nonamidine | -(CH₂)₉- | 9 | Further increase linker length to maximize hydrophobicity effects. | Represents the least polar analog in the methylene (B1212753) linker series. | nih.gov |

| P35 | Modified proprietary linker | Not specified | Improve outer membrane activity and reduce off-target toxicity. | Showed reduced cytotoxicity and outperformed pentamidine in a murine model. | nih.govresearchgate.netacs.org |

| Analog 2 | Pentanediamide | 7 | Replace ether linkages with amide bonds. | Showed significantly higher inhibitory activity than pentamidine in a specific assay. | whiterose.ac.uk |

Exploration of Diverse Platinum(II) Coordination Environments

A significant finding in the study of this compound is the formation of a stoichiometric oligomer with the proposed formula [(cis-PtCl₂)₃(pentamidine)₃][PtCl₄]₂ . researchgate.net In this structure, the pentamidine molecule does not act as a simple chelating agent to a single metal center but rather as a bridging ligand. It links multiple cis-diamminedichloroplatinum(II) units, creating a polynuclear cationic chain. bohrium.comrsc.org This complex cation is charge-balanced by a tetrachloroplatinate(II) anion, [PtCl₄]²⁻. This arrangement represents a sophisticated coordination environment where both cationic and anionic platinum species are present in the same compound.

The formation of such polynuclear structures is a departure from the coordination environment of classic platinum drugs like cisplatin. bohrium.com These bridged complexes can interact with biological targets such as DNA in ways that are distinct from monomeric agents, potentially leading to different biological outcomes. bohrium.comrsc.org

Beyond this specific oligomer, other coordination environments can be explored. For example, the synthesis of platinum complexes can be tailored to control their geometry and reactivity. Different synthetic routes could potentially yield monomeric complexes where a pentamidine analog coordinates to a single Pt(II) center, possibly alongside other ligands. The choice of ancillary (or carrier) ligands and leaving groups is a well-established strategy for tuning the properties of platinum complexes. mdpi.comacs.orgresearchgate.net For instance, incorporating bidentate dicarboxylate ligands (as in carboplatin) or bulky amine ligands can modulate the complex's solubility, reactivity, and steric profile. nih.gov

Furthermore, the oxidation state of the metal center is a critical factor. Studies have compared the biological activity of Pt(II) and Pt(IV) complexes featuring pentamidine. researchgate.net Platinum(IV) complexes are generally more inert to ligand substitution than their platinum(II) counterparts and possess an octahedral geometry. mdpi.comresearchgate.netnih.gov They are often considered prodrugs that are reduced to the active Pt(II) species in vivo. nih.gov The observation that Pt(IV)-pentamidine complexes showed activity while a specific Pt(II)-pentamidine salt did not, underscores how the metal's coordination environment—including its oxidation state and the resulting geometry—is fundamental to its biological function. researchgate.net

| Complex Type | General Formula / Description | Coordination Environment | Key Features | Citation(s) |

| Polynuclear Bridged Complex | [(cis-PtCl₂)₃(pentamidine)₃][PtCl₄]₂ | Multiple square-planar Pt(II) centers linked by bridging pentamidine ligands. A [PtCl₄]²⁻ counter-ion is present. | Oligomeric structure; pentamidine acts as a linker, not a chelator. Contains both cationic and anionic platinum species. | researchgate.net |

| Complex Salt | [cis-PtCl₄]H₂(pentamidine) | Not a coordination complex in the same vein; an ionic salt of tetrachloroplatinate and protonated pentamidine. | Example of a different product from combining Pt and pentamidine precursors. | researchgate.net |

| Mononuclear with Chelating Ligands | cis-[Pt(diamine)(ligand)]Cl₂ | Single square-planar Pt(II) center with a chelating diamine and another ligand. | This common structural motif for Pt(II) could be adapted for pentamidine analogs. | researchgate.net |

| Mononuclear with Mixed Ligands | [PtCl(sac)(COD)] | Distorted square-planar Pt(II) with one N-bonded saccharinate, one chloride, and a chelating COD ligand. | Demonstrates stepwise replacement of ligands to create diverse environments. | nih.gov |

| Octahedral Pt(IV) Prodrug | trans-[PtCl₄(L)₂] | Octahedral Pt(IV) center. | More inert than Pt(II); requires reduction to become active. Axial ligands influence properties like lipophilicity and reduction rate. | nih.govmdpi.comnih.gov |

Advanced Characterization Methodologies for Platinum Ii Pentamidine

Spectroscopic Techniques for Structural and Interaction Analysis

Spectroscopic methods are fundamental in defining the molecular structure of Platinum(II) pentamidine (B1679287) and probing its binding mechanisms with biomolecules. These techniques provide critical insights into the electronic and conformational properties of the complex and its targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of platinum complexes in solution. huji.ac.il Multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹⁵Pt NMR, provide detailed information about the chemical environment of the atoms within the molecule.

¹H and ¹³C NMR: These techniques are used to assign the proton and carbon signals of the pentamidine ligand, respectively. Chemical shift changes upon coordination to the platinum(II) center can confirm the binding sites. For similar polynuclear platinum complexes, ¹H NMR has been instrumental in characterizing the organic linker protons. nih.gov

¹⁹⁵Pt NMR: The chemical shift of the ¹⁹⁵Pt nucleus is highly sensitive to the nature of the ligands coordinated to the platinum center, spanning a very wide range. huji.ac.il This makes ¹⁹⁵Pt NMR an excellent probe for studying ligand substitution and the coordination environment of the platinum ion. huji.ac.ilscilit.net For instance, different platinum species such as dichloro, diaqua, and dihydroxo complexes exhibit distinct ¹⁹⁵Pt chemical shift ranges. scilit.net

2D NMR (COSY and HMQC/HSQC): Two-dimensional NMR techniques like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) are employed to establish connectivity between atoms. COSY identifies proton-proton couplings within the pentamidine ligand, aiding in the assignment of the ¹H spectrum. emerypharma.com HMQC or HSQC correlates proton signals with their directly attached carbon atoms, facilitating the assignment of the ¹³C spectrum. emerypharma.comresearchgate.net These techniques are crucial for unambiguously assigning the complex's structure in solution.

Table 1: Representative NMR Data for Platinum(II) Complexes

| Technique | Observed Feature | Significance | Reference |

|---|---|---|---|

| ¹H NMR | Chemical shifts of ligand protons | Confirms ligand coordination and structure | nih.gov |

| ¹³C NMR | Chemical shifts of ligand carbons | Provides information on the carbon skeleton | researchgate.net |

| ¹⁹⁵Pt NMR | Chemical shift (e.g., -2675 ppm for a similar PtN₄ complex) | Defines the coordination sphere of the platinum center | nih.gov |

| COSY | Cross-peaks between coupled protons | Establishes proton connectivity | emerypharma.comresearchgate.net |

| HMQC/HSQC | Correlations between ¹H and ¹³C nuclei | Assigns carbons based on attached protons | emerypharma.comresearchgate.net |

UV-Vis spectroscopy is a valuable method for monitoring the interactions of Platinum(II) pentamidine with biomolecules, particularly DNA. The binding of a compound to DNA can lead to changes in the absorbance spectrum, manifesting as hypochromism or hyperchromism.

Hypochromism: A decrease in the molar absorptivity. This effect is often observed when a compound intercalates between the base pairs of DNA, which involves a strong stacking interaction between the chromophore of the compound and the DNA bases. researchgate.net

Hyperchromism: An increase in the molar absorptivity. This is typically associated with non-intercalative binding modes, such as electrostatic interactions or groove binding, which can cause conformational changes in the DNA structure. researchgate.netnih.gov

The interaction of this compound with DNA can be quantified by monitoring the changes in the UV-Vis spectrum upon titration with DNA. A slight red shift (bathochromic shift) accompanied by a decrease in absorbance intensity (hypochromism) can indicate interaction. rsc.org Conversely, an increase in absorbance (hyperchromism) can suggest external binding. nih.gov For example, studies on other platinum complexes have shown that covalent binding to DNA often results in a hyperchromic effect. researchgate.net

Table 2: UV-Vis Spectroscopic Effects in DNA Interaction Studies

| Effect | Description | Associated Binding Mode | Reference |

|---|---|---|---|

| Hypochromism | Decrease in molar absorptivity | Intercalation | researchgate.net |

| Hyperchromism | Increase in molar absorptivity | Groove binding, electrostatic interactions | researchgate.netnih.gov |

| Bathochromic Shift (Red Shift) | Shift to longer wavelength | Formation of a new DNA-compound species | rsc.org |

| Hypsochromic Shift (Blue Shift) | Shift to shorter wavelength | Change in the compound's environment | bethunecollege.ac.in |

FT-IR spectroscopy probes the vibrational modes of molecules and is particularly useful for identifying the functional groups present in this compound and how they are affected by coordination to the platinum ion. mdpi.com The FT-IR spectrum of pentamidine displays characteristic peaks for its functional groups. researchgate.net Upon complexation with platinum(II), shifts in the vibrational frequencies of these groups, such as the N-H and C-N stretching vibrations of the amidine groups, can provide evidence of coordination. FT-IR has been used to characterize various platinum complexes and monitor the cellular changes they induce. nih.govnih.gov

Table 3: Potential FT-IR Spectral Changes in this compound

| Functional Group | Vibrational Mode | Expected Change upon Complexation | Reference |

|---|---|---|---|

| Amidine (N-H) | Stretching | Shift in frequency and/or broadening | researchgate.net |

| Amidine (C=N) | Stretching | Shift in frequency | researchgate.net |

| Aromatic C-H | Stretching and Bending | Minor shifts | researchgate.net |

Circular Dichroism (CD) spectroscopy is a sensitive technique for studying the conformational changes of chiral biomolecules, such as DNA and proteins, upon binding to a ligand. jascoinc.com While this compound itself is not chiral, its interaction with the chiral environment of DNA can induce a CD signal or alter the intrinsic CD spectrum of the DNA.

The CD spectrum of B-form DNA is characterized by a positive band around 275-280 nm and a negative band around 245-250 nm. mdpi.com Binding of a small molecule can cause significant changes to these bands. For example, the binding of pentamidine to calf-thymus DNA has been shown to induce conformational changes in the DNA double helix, consistent with a transition from the B-form to the A-form. researchgate.net The interaction of platinum complexes can also induce bending and unwinding of the DNA duplex, leading to distinct changes in the CD spectrum. mdpi.com

Table 4: Characteristic CD Spectral Changes for DNA Conformations

| DNA Form | Positive Band (nm) | Negative Band (nm) | Reference |

|---|---|---|---|

| B-form | ~275-280 | ~245-250 | mdpi.com |

| A-form | ~260 | ~210 | researchgate.net |

| Z-form | ~260 | ~290 | mdpi.com |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that allows for the accurate mass determination of large, non-volatile molecules, including metal complexes and their adducts with biomolecules. medcraveonline.com It is a valuable tool for confirming the molecular weight of synthesized this compound and for studying its non-covalent interactions with DNA or proteins. rsc.org MALDI-TOF MS can be used to characterize the reaction products between platinum(II) complexes and DNA constituents. medcraveonline.com This technique has been successfully applied to characterize various platinum and palladium complexes, as well as colloidal platinum nanoparticles. rsc.orgunt.edu

Biophysical Characterization Techniques

While the prompt focuses on the spectroscopic methodologies listed above, it is important to note that a comprehensive biophysical characterization of this compound would also involve other techniques. These could include methods like isothermal titration calorimetry (ITC) to determine the thermodynamic parameters of binding, and viscometry to assess changes in DNA conformation upon complex interaction. scispace.com Such techniques provide complementary information to build a complete picture of the compound's mode of action.

Fluorescent Intercalator Displacement (FID) Experiments for DNA Binding

Fluorescent Intercalator Displacement (FID) is a high-throughput assay used to determine the DNA binding affinity of compounds. nih.gov This method relies on the displacement of a fluorescent dye, such as ethidium (B1194527) bromide (EB), that is pre-bound to DNA. heraldopenaccess.us When a compound binds to DNA, it can displace the intercalated dye, leading to a decrease in fluorescence intensity. heraldopenaccess.us This quenching of fluorescence is proportional to the binding affinity of the test compound. researchgate.net

In studies involving compounds with similar binding motifs, such as other minor-groove binders, FID assays provide valuable comparative data. For instance, the apparent DNA binding constants (Kapp) for known minor-groove binders like netropsin (B1678217) and pentamidine have been determined using this method, providing a benchmark for assessing new platinum complexes. researchgate.netoup.com The Kapp values for netropsin and pentamidine were found to be 2.55 x 10⁶ M(bp)⁻¹ and 8.77 x 10⁵ M(bp)⁻¹, respectively. researchgate.net While specific FID data for this compound is not detailed in the provided search results, the methodology is highly applicable. The technique is sensitive enough to differentiate between various binding modes, including intercalation and groove binding. heraldopenaccess.usbeilstein-journals.org

Table 1: Comparative DNA Binding Affinities Determined by FID

| Compound | Binding Mode | Apparent Binding Constant (Kapp) [M(bp)⁻¹] |

| Netropsin | Minor Groove Binder | 2.55 x 10⁶ researchgate.net |

| Pentamidine | Minor Groove Binder | 8.77 x 10⁵ researchgate.net |

| TriplatinNC | Phosphate (B84403) Clamp | ~5 x 10⁷ oup.com |

Atomic Force Microscopy (AFM) for DNA Interaction Visualization

Atomic Force Microscopy (AFM) offers a unique capability to visualize the structural modifications of DNA upon interaction with platinum complexes at nanometer resolution. csic.esnih.govnih.gov This technique uses a sharp probe to scan the surface of a sample, providing detailed topographical images of single molecules and their complexes. protocols.io For DNA-drug interaction studies, AFM can reveal changes in DNA length, conformation, and the formation of aggregates. nih.govnih.gov

When DNA is treated with various platinum compounds, distinct topographical changes can be observed. For example, cisplatin (B142131) is known to cause a shortening of DNA strands, while other complexes might induce both shortening and compaction. nih.govnih.gov Some platinum compounds have been observed to cause the aggregation of DNA strands. nih.govnih.gov AFM provides direct visual evidence of these interactions, complementing the quantitative data from other biophysical methods. aimspress.com The ability of AFM to operate in aqueous environments makes it particularly suitable for studying biological samples in near-physiological conditions. protocols.io

Nanoscale Structural Analysis for Delivery Systems

The formulation of this compound into nanoparticulate systems is a strategy to enhance its delivery. Characterizing the morphology and structure of these delivery systems is critical for their development.

Field Emission Scanning Electron Microscopy (FE-SEM)

Field Emission Scanning Electron Microscopy (FE-SEM) is a high-resolution imaging technique used to examine the surface morphology and size of nanoparticles. beilstein-journals.orgresearchgate.net It provides detailed information about the shape and size distribution of nanocarriers. unimi.it In the context of drug delivery systems for pentamidine, FE-SEM has been used to visualize nanoparticles, often revealing a spherical shape. unimi.it For instance, FE-SEM analysis of PLGA/HA-DPPE nanoparticles showed a round morphology with a significant portion of the particles having a size below 200 nm. unimi.it This technique is crucial for confirming the successful formulation of nanoparticles and for assessing their physical characteristics, which can influence their stability and in vivo behavior. beilstein-journals.orguni-regensburg.de

Colloidal Characterization for Nanoparticulate Formulations

The behavior of nanoparticulate formulations in a liquid medium is defined by their colloidal properties. Techniques that measure particle size distribution and surface charge are essential for predicting their stability and interaction with biological systems.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension. nanocomposix.comcontractlaboratory.com The method works by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of particles. nanocomposix.com DLS is widely used in the characterization of nanoparticle drug delivery systems. For example, DLS has been employed to determine the size of various pentamidine-loaded nanoparticles. nih.gov In one study, PTM-loaded PLGA nanoparticles were found to have a mean diameter of around 250 nm. nih.gov Another formulation of PEGylated PTM-loaded PLGA nanoparticles had a mean diameter of 145 nm. nih.gov DLS is also valuable for assessing the stability of nanoparticle formulations over time. nih.gov

Table 2: DLS Data for Pentamidine Nanoparticle Formulations

| Nanoparticle Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Reference |

| PTM-loaded PLGA nanoparticles | ~250 | Not Specified | nih.gov |

| PEGylated PTM-loaded PLGA nanoparticles | 145 | Monodispersed | nih.gov |

| PLGA/HA-DPPE nanoparticles | 147 | Monodispersed | unimi.it |

| PTM-loaded PCL nanoparticles (before complexation) | 345 | Not Specified | nih.gov |

| PTM-loaded PCL nanoparticles (after complexation) | 270 | Not Specified | nih.gov |

Zeta Potential Measurements

For pentamidine-loaded nanoparticles, zeta potential has been shown to be an important characteristic. For example, PTM-loaded PCL nanoparticles exhibited a negative zeta potential of around -30 mV. nih.gov PEGylated PTM-loaded PLGA nanoparticles had a zeta potential of approximately -20 mV. nih.gov In another case, the decoration of PLGA nanoparticles with hyaluronic acid (HA) lowered the zeta potential from -47 mV to -55 mV. unimi.it These measurements are vital for predicting how the nanoparticles will behave in a biological environment.

Table 3: Zeta Potential of Pentamidine Nanoparticle Formulations

| Nanoparticle Formulation | Zeta Potential (mV) | Reference |

| PTM-loaded PCL nanoparticles | ~ -30 | nih.gov |

| PEGylated PTM-loaded PLGA nanoparticles | ~ -20 | nih.gov |

| PLGA nanoparticles | -47 | unimi.it |

| PLGA/HA-DPPE nanoparticles | -55 | unimi.it |

Molecular and Cellular Mechanisms of Action

Interference with Nucleic Acid Metabolism

Platinum(II) pentamidine (B1679287) exerts a profound effect on the integrity and function of cellular nucleic acids, DNA and RNA, through a combination of covalent binding and non-covalent interactions.

The primary mechanism by which platinum-based anticancer agents, including the platinum(II) component of Platinum(II) pentamidine, exert their cytotoxic effects is through direct interaction with DNA. wikipedia.orgnih.gov Once inside the cell, the platinum(II) complex can form various types of adducts with DNA, including monoadducts, interstrand crosslinks, and intrastrand crosslinks. wikipedia.orgnih.gov The most common of these are 1,2-intrastrand crosslinks, typically forming between adjacent guanine (B1146940) bases. wikipedia.org These platinum-DNA adducts create significant distortions in the DNA double helix, which are not efficiently recognized and repaired by the cell's DNA repair machinery. wikipedia.orgnih.gov This structural alteration physically obstructs the progression of DNA polymerase along the DNA template, thereby inhibiting DNA replication and synthesis. wikipedia.orgiiarjournals.orgfrontiersin.org This blockage of replication is a critical factor leading to cell cycle arrest and the induction of apoptosis (programmed cell death). nih.gov

The pentamidine ligand contributes to this inhibitory effect through a different, non-covalent mechanism. Pentamidine is known to bind to the minor groove of DNA, showing a preference for adenine-thymine (AT)-rich regions. wikipedia.orgamegroups.org This binding can further stabilize the DNA structure or interfere with the binding of essential proteins required for replication. wikipedia.org Studies on a Pt-pentamidine complex have suggested that the pentamidine ligands likely have a stronger interaction with DNA than pentamidine alone, as they are anchored to the nucleic acid via the platinum core. researchgate.netnih.gov The combined action of the platinum-induced crosslinks and the pentamidine-mediated minor groove binding results in a potent inhibition of DNA synthesis. researchgate.netscilit.com

Table 1: Research Findings on DNA Synthesis and Replication Inhibition

| Compound/Component | Mechanism of Action | Key Findings | References |

| Platinum(II) Complexes (e.g., Cisplatin) | Covalent binding to DNA, forming intrastrand and interstrand crosslinks. | Distorts DNA helix, blocks DNA polymerase, and inhibits DNA repair and synthesis. | wikipedia.orgnih.govnih.goviiarjournals.org |

| Pentamidine | Non-covalent binding to the minor groove of DNA, with a preference for AT-rich sequences. | Interferes with nuclear metabolism, leading to inhibition of DNA synthesis. | wikipedia.orgamegroups.orgdrugbank.com |

| This compound | Dual mechanism involving both covalent DNA binding by the platinum center and DNA interaction by the pentamidine ligands. | Induces a higher amount of programmed cell death compared to cisplatin (B142131), which is associated with the inhibition of DNA synthesis. | researchgate.netscilit.com |

The DNA lesions created by this compound also serve as significant impediments to RNA synthesis (transcription). The platinum-DNA adducts that block DNA polymerase also obstruct the passage of RNA polymerase, effectively halting the transcription of genes into messenger RNA (mRNA). nih.goviiarjournals.org This inhibition of transcription prevents the synthesis of proteins that are essential for cellular function, growth, and survival, contributing significantly to the compound's cytotoxic effects. wikipedia.org

Furthermore, the pentamidine component has been shown to interfere with RNA metabolism. It can bind to structured RNAs, including transfer RNA (tRNA) and ribosomal RNA (rRNA), potentially disrupting their function in protein synthesis. amegroups.orgnih.gov There is also evidence that pentamidine can inhibit the splicing of group I introns from pre-mRNA, a crucial step in the maturation of certain RNAs. nih.govpnas.org While the primary effect of the platinum core is at the DNA template level, the pentamidine ligand's ability to interact with RNA molecules adds another layer to the disruption of the central dogma of molecular biology, further crippling the cell's ability to function and proliferate. nih.gov

Topoisomerases are essential enzymes that manage the topological state of DNA, which is crucial for processes like DNA replication and transcription. researchgate.net These enzymes work by creating transient breaks in the DNA backbone to allow strands to pass through each other, thus relieving supercoiling. researchgate.net Inhibition of topoisomerases leads to the accumulation of DNA strand breaks and ultimately, cell death.

Pentamidine has been identified as an inhibitor of topoisomerase enzymes. wikipedia.orgpatsnap.com For instance, it has been shown to inhibit topoisomerase enzymes in the mitochondria of Pneumocystis jirovecii and has demonstrated inhibitory effects on topoisomerase II in other organisms. wikipedia.orgnih.gov Some platinum complexes have also been reported to inhibit topoisomerase activity. rsc.org The "phosphate clamp" nature of certain polynuclear platinum complexes, which bind non-covalently but with high affinity to DNA, can inhibit the action of enzymes like Topoisomerase I. rsc.org By potentially inhibiting these crucial enzymes, this compound can introduce another mechanism for inducing DNA damage and preventing its repair, complementing its direct DNA binding activities. researchgate.netasm.org

Modulation of Cellular Signaling Pathways

In addition to its direct assault on nucleic acids, this compound influences the intricate network of cellular signaling pathways that govern cell growth, proliferation, and survival.

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation and is often hyperactivated in cancer. nih.govresearchgate.net The tumor suppressor protein PTEN acts as a negative regulator of this pathway. nih.gov

Pentamidine has been shown to be a potent modulator of this pathway. nih.gov Research has demonstrated that pentamidine can increase the expression and stability of the PTEN protein in cancer cells. nih.gov This upregulation of PTEN leads to a more effective counteraction of PI3K activity, resulting in decreased phosphorylation and activation of AKT (p-AKT). nih.gov By suppressing the PI3K/AKT signaling pathway, pentamidine can inhibit cell proliferation and migration. nih.govresearchgate.net Combination treatment of pentamidine with a known PI3K inhibitor, LY294002, has been shown to lead to an increased repression of the PI3K/AKT pathway, suggesting a synergistic or additive effect. nih.govresearchgate.net This activity is a key component of the anticancer properties attributed to the pentamidine ligand within the this compound complex.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another fundamental signaling route that transmits signals from the cell surface to the nucleus, regulating processes such as cell proliferation, differentiation, and survival. mdpi.com Dysregulation of the MAPK/ERK pathway is a common feature of many cancers. mdpi.com

Table 2: Research Findings on Cellular Signaling Pathway Modulation

| Pathway | Compound/Component | Effect | Key Findings | References |

| PI3K/AKT Pathway | Pentamidine | Inhibition | Increases expression of the tumor suppressor PTEN, leading to decreased phosphorylation of AKT. | nih.govnih.govresearchgate.net |

| MAPK/ERK Pathway | Pentamidine | Inhibition | Inhibits the signaling cascade, contributing to anti-proliferative effects. | nih.gov |

Unable to Generate Article Due to Insufficient Scientific Data

Following a comprehensive search for scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specific molecular and cellular mechanisms outlined in the user's request.

While the existence of the compound, also referred to as cis-platinum(II) pentamidine, is confirmed in chemical databases and some scientific literature, the available research is sparse and does not cover the detailed biological pathways specified in the provided outline.

The limited existing research primarily focuses on the compound's potential as an anti-parasitic agent, particularly against trypanosomatids like Trypanosoma brucei and Leishmania. imrpress.comresearchgate.net This research suggests a general mechanism of action involving a dual attack on the parasite's DNA and its reductive metabolism, which can lead to the production of reactive oxygen species (ROS). imrpress.com

However, there is no available data from the conducted searches concerning the specific effects of this compound on the following pathways as requested in the outline:

Induction of Programmed Cell Death (Apoptosis) and Cell Cycle Alterations

Caspase Activation and Cytochrome c Release

Generating content for these sections without supporting scientific evidence for this specific compound would violate the core requirements of accuracy and strict adherence to the provided outline. Therefore, a scientifically sound article focusing solely on this compound with the requested structure and content cannot be produced at this time.

Disruption of Polyamine Biosynthesis

The pentamidine component of the complex is known to interfere with the synthesis and transport of polyamines, which are small cationic molecules essential for cell proliferation, differentiation, and macromolecular synthesis.

Findings from research indicate that pentamidine targets the polyamine biosynthetic pathway. nih.gov In protozoan parasites like Leishmania, treatment with pentamidine results in a marked decrease in the intracellular pools of arginine, ornithine, and putrescine. nih.gov This effect is attributed to the reduced activity of ornithine decarboxylase, a key enzyme in polyamine synthesis. nih.gov Furthermore, studies on drug-resistant Leishmania have revealed adaptive changes in the enzyme spermidine (B129725) synthase, which shows a decreased affinity for pentamidine in these resistant strains. nih.gov

In addition to inhibiting synthesis, pentamidine also blocks the transport of polyamines. Research on Trypanosoma cruzi demonstrates that pentamidine effectively inhibits the uptake of both putrescine and spermidine. uchile.cl Since polyamines are vital for processes such as the synthesis of the antioxidant trypanothione (B104310) in these organisms, their disruption represents a significant mechanism of action. uchile.cl

Table 1: Effect of Pentamidine on Polyamine Metabolism in Parasites

| Mechanism | Affected Process/Molecule | Organism Studied | Observed Effect | Reference |

|---|---|---|---|---|

| Enzyme Inhibition | Ornithine Decarboxylase Activity | Leishmania sp. | Decreased | nih.gov |

| Metabolite Depletion | Arginine, Ornithine, Putrescine | Leishmania sp. | Depleted Pools | nih.gov |

| Transport Inhibition | Putrescine & Spermidine Uptake | Trypanosoma cruzi | Blocked | uchile.cl |

**4.5. Influence on Cellular Homeostasis

This compound is hypothesized to disrupt cellular equilibrium, particularly the homeostasis of key ions like calcium and the function of critical ion channels.

Both platinum compounds and pentamidine have been shown to influence cellular calcium balance. Platinum agents can indirectly cause hypocalcemia, often as a consequence of inducing hypomagnesemia, because magnesium is a crucial cofactor for the release of parathyroid hormone (PTH), the primary regulator of calcium. nih.gov

More directly, the pentamidine ligand affects mitochondrial calcium storage. The uncoupling of oxidative phosphorylation in mitochondria by pentamidine is accompanied by a notable efflux of Ca2+ from the organelle. nih.gov This disruption of intracellular calcium stores has been identified as a key part of the trypanocidal effect of pentamidine. frontiersin.org

A significant mechanism of the pentamidine moiety is its ability to modulate inwardly-rectifying potassium (Kir) channels, which are crucial for maintaining the resting membrane potential in various cells, including cardiac myocytes. nih.govmpg.dephysiology.org

Pentamidine is a potent inhibitor of the cardiac inward rectifier current (IK1), which is primarily conducted by KIR2.1 channels. nih.govmpg.de It blocks the channel by entering the cytoplasmic pore region and interacting with specific negatively charged amino acid residues. nih.gov This action is acute and occurs independently of the presence of natural polyamines like spermine, which also regulate the channel. nih.govmpg.de The sensitivity extends to other KIR2.x family members, including KIR2.2 and KIR2.3. mpg.de

Table 2: Research Findings on Pentamidine's Interaction with KIR2.1 Channels

| Parameter | Finding | Reference |

|---|---|---|

| Target Channel | KIR2.1 (also KIR2.2, KIR2.3) | nih.govmpg.de |

| Mechanism of Action | Direct block of the cytoplasmic pore | nih.govmpg.de |

| Binding Site | Negatively charged residues E224, D259, E299 | nih.govmpg.de |

| Potency (IC50) | 0.17 µM (acute block from cytoplasmic side) | mpg.de |

| Spermine Dependence | Block is independent of spermine | nih.govmpg.de |

**4.6. Other Proposed Cellular Mechanisms

Beyond its effects on polyamines and ion homeostasis, the components of this compound are implicated in the disruption of fundamental cellular energy metabolism.

Direct evidence detailing the specific interference of this compound with anaerobic glycolysis is not well-established in the scientific literature. Cellular responses to certain stressors can involve a metabolic reprogramming that shifts energy production from aerobic respiration to anaerobic glycolysis, a phenomenon known as the Warburg effect in cancer cells. nih.govmdpi.com However, a direct inhibitory role for this compound or its parent compounds on the enzymes of the glycolytic pathway has not been a primary focus of the cited research.

The pentamidine ligand is a known disruptor of mitochondrial energy production. It is characterized as a cationic uncoupler of oxidative phosphorylation in isolated rat liver mitochondria. nih.govasm.orgxiahepublishing.com This action involves several key effects:

Release of Respiratory Control: Pentamidine disrupts the tight coupling between substrate oxidation and ADP phosphorylation. nih.gov

Stimulation of ATPase Activity: It enhances the latent activity of mitochondrial ATPase. nih.gov

Collapse of Membrane Potential: A primary consequence of its uncoupling activity is the collapse of the mitochondrial membrane potential (ΔΨm), which is essential for ATP synthesis. nih.govasm.orgplos.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pentamidine |

| Arginine |

| Ornithine |

| Putrescine |

| Spermidine |

| Spermine |

| Trypanothione |

| Calcium |

| Magnesium |

| Potassium |

| Oligomycin |

| Inorganic Phosphate (B84403) |

| ADP |

Other Proposed Cellular Mechanisms

Inhibition of p-aminobenzoic acid metabolism

The compound this compound is a complex metal-based agent whose mechanism of action is multifaceted, deriving from the individual properties of its constituent parts: the Platinum(II) ion and the pentamidine ligand. The inhibition of para-aminobenzoic acid (p-aminobenzoic acid) metabolism is primarily attributed to the activity of the pentamidine component, which is a known inhibitor of the folate biosynthesis pathway. This pathway is critical for the synthesis of nucleic acids and certain amino acids, and its disruption can be detrimental to rapidly proliferating cells, such as pathogenic microorganisms and cancer cells.

Pentamidine's interference with folate-dependent metabolic processes is a key aspect of its antimicrobial and potential antineoplastic effects. nih.govnih.gov The folate pathway relies on p-aminobenzoic acid (PABA) as a crucial precursor for the synthesis of dihydrofolate, a reaction catalyzed by the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govrsc.org Organisms that synthesize their own folate are particularly vulnerable to agents that disrupt this pathway.

The incorporation of a Platinum(II) ion into the structure introduces an additional mechanism of cytotoxicity. Platinum-based compounds, such as cisplatin and its analogues, are well-established anticancer agents that exert their effect primarily by binding to DNA. wikipedia.orgnih.gov This binding leads to the formation of DNA adducts, which cause crosslinking and interfere with DNA replication and repair processes, ultimately triggering apoptosis. wikipedia.org

Therefore, in this compound, a synergistic or additive effect can be anticipated. The pentamidine ligand targets the metabolic pathway of p-aminobenzoic acid, disrupting the production of essential folate derivatives. Concurrently, the Platinum(II) center can interact with DNA, inducing damage and cell death through a separate but complementary mechanism. This dual-action potential makes such hybrid molecules a subject of interest in the development of novel therapeutic agents.

While direct enzymatic inhibition data for this compound on dihydropteroate synthase is not extensively documented, the inhibitory activities of related compounds on key enzymes in the folate pathway provide valuable insight. The following table summarizes the inhibitory concentrations (IC50) of various compounds, including those targeting enzymes in the folate pathway, to illustrate the potential potency of such inhibition.

| Compound/Drug | Target Enzyme | Organism/Cell Line | IC50 Value |

| Compound 11a | Dihydropteroate synthase (DHPS) | - | 2.76 µg/mL |

| Compound 11a | Dihydrofolate reductase (DHFR) | - | 0.20 µg/mL |

| Cisplatin | - | Leishmania infantum | 150 µM |

| Pentamidine | - | Leishmania infantum | 2.5 µM |

| Compound 3c | Leishmania major PTR1 | - | 10 nM |

| Compound 3c | Trypanosoma brucei PTR1 | - | 10 nM |

This table is generated based on data from various studies on inhibitors of the folate pathway and related compounds to provide a comparative context. acs.orgresearchgate.net

Preclinical Biological Efficacy Studies

In Vitro Anticancer Activity of Platinum(II) Pentamidine (B1679287) Complexes

The initial assessment of a potential anticancer drug involves evaluating its effectiveness in killing cancer cells in a laboratory setting.

The Pt-pentamidine complex has been evaluated for its antileukemic properties. nih.gov While comprehensive data across a broad spectrum of human cancer cell lines for this specific complex are limited in publicly available research, its activity against the L1210 leukemia cell line has been established. Pentamidine, as a standalone agent, has demonstrated the ability to inhibit the growth of various cancer cell lines, including melanoma (WM9), prostate carcinoma (DU145), ovarian carcinoma (Hey), and lung carcinoma (A549). selleck.co.jp However, the cytotoxic profile of the platinum-conjugated form is distinct.

| Compound | Cell Line | Activity Noted |

|---|---|---|

| Platinum(II) pentamidine | L1210 (Leukemia) | Antileukemic properties demonstrated nih.gov |

A crucial aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while sparing normal, healthy cells. While direct comparative IC50 values between cancerous and non-cancerous cell lines for the Pt-pentamidine complex are not detailed in the available literature, preliminary toxicity assessments suggest a degree of selectivity. Studies have found that the complex exhibits low nephro-hepatotoxicity, indicating it may be less harmful to healthy kidney and liver tissues compared to its potent anticancer effects. nih.gov For comparison, pentamidine alone has shown a concentration-dependent decrease in the viability of normal Vero cells, with an IC50 of 115.4 µM after 24 hours. nih.gov

In Vivo Anticancer Activity in Animal Models

Following promising in vitro results, the efficacy of the this compound complex was assessed in living organisms to understand its therapeutic potential in a more complex biological system.

The Pt-pentamidine complex demonstrated significant antineoplastic activity in BDF1 mice with implanted L1210 leukemia. nih.gov The antitumor activity, measured as the treated vs. control (T/C) survival percentage, was found to be considerably superior to that of the widely used platinum-based drugs, cisplatin (B142131) and carboplatin (B1684641). nih.gov This suggests a potent in vivo effect against this form of leukemia. nih.gov

| Compound | Animal Model | Antitumor Activity (T/C %) |

|---|---|---|

| This compound | BDF1 mice with L1210 leukemia | 337% nih.gov |

| Cisplatin (cis-DDP) | BDF1 mice with L1210 leukemia | 215% nih.gov |

| Carboplatin | BDF1 mice with L1210 leukemia | 220% nih.gov |

Based on available scientific literature, there are no specific studies detailing the efficacy of the [(cis-PtCl2)3(pentamidine)3][PtCl4]2 complex in solid tumor animal models, such as those for skin or breast cancer. While pentamidine on its own has been investigated for its effects on breast cancer cells and other solid tumors, these findings cannot be directly extrapolated to the platinum complex. nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. While pentamidine as a standalone agent has been reported to have anti-angiogenic properties, there is no specific information found in the researched literature regarding the anti-angiogenic effects of the this compound complex itself. nih.gov

Anti-Metastatic and Anti-Invasion Properties

While the primary focus of research on this compound has been on its antiparasitic activities, the parent compound, pentamidine, has demonstrated properties that suggest potential in oncology, including the inhibition of cancer cell proliferation, migration, and invasion. nih.govnih.gov Pentamidine has been shown to inhibit the proliferation of various human cancer cell lines, including those from ovarian, colon, breast, and lung cancers. nih.gov For instance, studies have shown that pentamidine can reduce the formation of pseudopodia in human glioblastoma cells, a morphological feature associated with cell mobility. nih.gov Furthermore, scratch assays have confirmed the anti-migration effects of pentamidine on these cancer cells. nih.gov The mechanism behind these effects is linked to the modulation of various signaling pathways, such as PI3K/AKT and MAPK/ERK, and the induction of apoptosis. nih.gov

The development of platinum-based anticancer agents is a significant area of research, and the incorporation of platinum(II) into complexes with biologically active ligands is a strategy to develop new therapeutic agents. rsc.org While direct studies on the anti-metastatic and anti-invasion properties of this compound are not extensively detailed in the available literature, the known anticancer activities of both platinum compounds and pentamidine provide a strong rationale for its potential in this area. nih.govnih.govrsc.org

Preclinical Antiprotozoal Activity of this compound Complexes

This compound complexes have been investigated for their potential as antiprotozoal agents, leveraging the known activities of both platinum compounds and pentamidine against various parasites. nih.govparasite-journal.org The combination of a metal with an organic compound can sometimes lead to decreased toxicity and increased biological activity. parasite-journal.org

Efficacy against Leishmania Species (e.g., L. infantum, L. donovani, L. mexicana amazonensis)

Leishmaniasis is a disease caused by protozoan parasites of the Leishmania genus. researchgate.net Pentamidine is used as a second-line treatment for this disease. nih.govnih.gov Research has explored the efficacy of this compound and related complexes against various Leishmania species.

The cytotoxic activity of pentamidine isethionate against Leishmania infantum promastigotes has been established, showing a significantly higher potency compared to cisplatin. researchgate.netmedchemexpress.com Pentamidine's mechanism of action is thought to involve its uptake through polyamine carrier systems in the parasite. nih.gov

Studies on Leishmania mexicana amazonensis have also been conducted, with pentamidine showing activity against promastigotes. asm.org The ultrastructural damage observed in L. m. amazonensis treated with pentamidine includes effects on the nucleus and kinetoplast. parasite-journal.org

Activity against Promastigote and Intracellular Amastigote Forms

The life cycle of Leishmania includes the extracellular promastigote stage and the intracellular amastigote stage, which resides within host macrophages. Effective antileishmanial drugs must be active against both forms.

Pentamidine has demonstrated dose-dependent inhibition of L. donovani promastigotes. asm.org Its efficacy against the intracellular amastigote forms is also crucial for therapeutic success. The parent compound, pentamidine, is known to be effective against intracellular amastigotes of Leishmania. researchgate.net

While specific data for this compound against both forms are limited, related platinum complexes have shown promise. For instance, Pt-complexes of 2,2':6',2"-terpyridine have demonstrated 100% inhibition of the growth of intracellular amastigote forms of L. donovani at a concentration of 1 µM. researchgate.net

Efficacy against Trypanosoma Species (e.g., T. brucei brucei, T. cruzi)

Trypanosomiasis, including African sleeping sickness caused by Trypanosoma brucei and Chagas disease caused by Trypanosoma cruzi, is another group of protozoan diseases for which new therapies are needed. fao.orgfrontiersin.org

The trypanocidal activity of cis-Pt(II) pentamidine has been demonstrated in the early phase of Trypanosoma brucei brucei experimental infections in sheep. nih.gov In a mouse model of T. b. brucei infection, cis-platinum-pentamidine bromide was found to be highly active. researchgate.net This compound was effective at a single subcutaneous dose of 1.5 µmol/kg, showing a chemotherapeutic index of 200, which was superior to pentamidine isethionate. researchgate.net Cis-Pt pentamidine iodide was also active in both mouse and sheep models of T. b. brucei infection. researchgate.net The mechanism of drug entry into T. brucei is thought to be mediated by the aquaglyceroporin TbAQP2. elifesciences.org

Regarding Trypanosoma cruzi, one study reported that the Pt(II) complex salt [cis-Pt Cl4]H2 (pentamidine) did not exhibit activity against the epimastigote forms. nih.gov However, other platinum(II) complexes with different ligands have shown significant activity against T. cruzi, suggesting that the nature of the ligand is critical for efficacy. researchgate.net The parent compound, pentamidine, has shown activity against both epimastigote and trypomastigote forms of T. cruzi. uchile.cl

Interactions with Biomolecular Targets

DNA Binding Characteristics of Platinum(II) Pentamidine (B1679287) Complexes

The interaction between Platinum(II) pentamidine and DNA is multifaceted, leveraging the properties of both the platinum center and the pentamidine ligand. The positively charged amidinium groups of pentamidine are known to target the negatively charged phosphate (B84403) backbone of DNA, guiding the complex to the nucleic acid. researchgate.net The platinum component then facilitates a range of interactions, from non-covalent binding to the formation of covalent adducts.

The binding of this compound complexes to DNA is not defined by a single mode but rather a combination of interactions, including minor groove binding and potentially phosphate clamping, with some platinum complexes also capable of intercalation. nih.govrsc.org

Minor Groove Binding : Pentamidine is a well-established DNA minor groove binder, showing a preference for AT-rich sequences. researchgate.netrsc.org In the complex, the pentamidine ligand is thought to maintain this interaction, which is stabilized by hydrophobic interactions, van der Waals forces, and hydrogen bonds. researchgate.netnih.gov The crystal structure of pentamidine bound to a DNA dodecamer shows the drug located in the 5'-AATT minor groove region. researchgate.net

Intercalation : This binding mode involves the insertion of a planar aromatic molecule between adjacent DNA base pairs. nih.gov While pentamidine itself does not typically intercalate, some platinum complexes with planar ligands do. nih.gov For this compound, minor groove binding is the more prominently discussed non-covalent interaction. researchgate.net

Phosphate Clamp : A distinct mode of DNA recognition has been identified for certain polynuclear platinum complexes (PPCs). oup.comrsc.org This involves the formation of hydrogen bonds between the platinum coordination units and the phosphate oxygen atoms on the DNA backbone, creating a "phosphate clamp". oup.comrsc.org This interaction is considered separate from canonical groove binding and intercalation. oup.com The modular nature of these complexes allows them to span the DNA groove, forming bidentate complexes with phosphate oxygens. oup.com

Table 1: DNA Binding Modes of Platinum-Containing Complexes

| Binding Mode | Description | Stabilizing Forces | Key Features |

| Minor Groove Binding | An isohelical drug molecule binds in the narrow groove of the DNA double helix. nih.gov | Hydrophobic interactions, Van der Waals forces, electrostatic interactions, hydrogen bonds. nih.govopenmedicinalchemistryjournal.com | Minimal structural distortion to the DNA duplex; often sequence-specific (e.g., AT-rich regions for pentamidine). nih.govnih.gov |

| Intercalation | Insertion of a planar, aromatic chromophore between adjacent base pairs of the DNA helix. nih.gov | Hydrophobic interactions, π-stacking, van der Waals forces. nih.govopenmedicinalchemistryjournal.com | Causes unwinding and lengthening of the DNA helix, disrupting its structure. mdpi.com |

| Phosphate Clamp | Bidentate hydrogen bonding between the platinum coordination unit and phosphate oxygen atoms on the DNA backbone. oup.comrsc.org | Hydrogen bonding, electrostatic interactions. oup.com | A distinct mode from groove binding and intercalation, observed in polynuclear platinum complexes. oup.comrsc.org |

The binding of platinum-pentamidine complexes can induce significant conformational changes in the DNA double helix. Circular dichroism (CD) spectroscopy studies on the interaction of a pentamidine salt with calf-thymus DNA revealed changes consistent with a transition from the canonical B-form DNA to an A-form-like structure. researchgate.netresearchgate.net The CD spectrum of native B-form DNA is characterized by specific positive and negative bands, and the alteration of these bands upon complex binding signifies a structural transformation. researchgate.net Other platinum complexes are also known to alter DNA topography, causing effects like strand shortening or flexible bending. rsc.orgnih.gov

This compound complexes have been shown to enhance the thermal stability of DNA. nih.gov This stabilizing effect means that a higher temperature is required to denature, or separate, the two strands of the DNA double helix in the presence of the complex. nih.gov The pentamidine ligand itself contributes to this effect, as it is known to stabilize DNA, likely through inter-strand hydrogen bonding within the minor groove. nih.gov Studies with other non-covalent, polynuclear platinum complexes have demonstrated a very high increase in the DNA melting temperature (ΔTₘ), an effect that correlates with the A-T content of the DNA sequence. oup.comresearchgate.net The interaction is believed to arise from groove-spanning interactions at A-T sequences, which are the first tracts to melt in B-DNA. oup.com The stabilization by a Pt-pentamidine complex is notable because the pentamidine ligands appear to have a stronger interaction with DNA when part of the complex than when alone. nih.gov

A hallmark of many platinum-based therapeutic agents, such as cisplatin (B142131), is their ability to form covalent bonds with DNA, resulting in adducts and cross-links. wikipedia.org The this compound complex, which contains cis-PtCl₂ residues, is structured to facilitate such covalent interactions with the nucleic acid. nih.gov These platinum centers can form monoadducts, as well as intrastrand and interstrand cross-links, by binding to nucleotide bases, most commonly at the N7 position of guanine (B1146940). wikipedia.orgnih.gov The formation of these adducts interferes with DNA replication and transcription, triggering cellular responses. wikipedia.org While the precise nature of the adducts formed specifically by this compound is a subject of detailed study, the presence of the reactive platinum moiety strongly implies a mechanism involving covalent DNA binding, similar to other clinically relevant platinum compounds. nih.govnih.gov

Protein Interactions of this compound Complexes

Beyond DNA, platinum-pentamidine complexes also interact with proteins, which can be a crucial aspect of their biological mechanism. The study of these interactions helps to build a more complete picture of the compound's cellular targets.

Studies have demonstrated that pentamidine can selectively interact with the highly conserved, 76-amino acid regulatory protein, ubiquitin. researchgate.netnih.gov This interaction leads to distinct conformational changes in the protein's secondary structure.

Structural Modification : Using circular dichroism spectroscopy, it was observed that the interaction between a pentamidine salt and ubiquitin resulted in a 6% increase in the β-sheet content of the protein. researchgate.netnih.gov

Targeted Binding : Fluorescence spectroscopy studies further elucidated the nature of this interaction. The data showed that the pentamidine portion of the complex causes a significant decrease in the fluorescence of specific amino acid residues (Phe4 and Phe45) located in the β-cluster of ubiquitin. researchgate.net In contrast, a residue on the α-cluster (Tyr59) was not affected. researchgate.net This indicates that pentamidine specifically targets and modifies the β-cluster, also known as the 'basic face' of ubiquitin. researchgate.netnih.gov

Table 2: Summary of this compound Interaction with Ubiquitin

| Interacting Molecule | Method of Observation | Observed Effect | Reference |

| Ubiquitin | Circular Dichroism (CD) Spectroscopy | 6% increase in the β-sheet content of the protein. | researchgate.netnih.gov |

| Ubiquitin | Fluorescence Spectroscopy | Decrease in fluorescence of Phe4 and Phe45 residues, indicating specific binding to the β-cluster ('basic face'). | researchgate.net |

Inhibition of Protein Synthesis

The precise mechanisms by which this compound inhibits protein synthesis are multifaceted and appear to involve interactions with several key components of the translational machinery. While research on the specific platinum complex is ongoing, studies on pentamidine and related platinum compounds provide significant insights.

Pentamidine has been shown to inhibit protein synthesis in various systems, including cell-free rat liver extracts and in organisms like Saccharomyces cerevisiae. oup.com The inhibitory action is not directed at a single point but appears to affect multiple stages of protein synthesis. Research on pentamidine analogues has revealed that these compounds can target eukaryotic elongation factors (eEFs). bibliotekanauki.plnih.gov For instance, certain analogues have been found to primarily target eEF-2, while others affect eEF-1. nih.gov The binding of these compounds can block the function of these factors, which are crucial for the elongation of the polypeptide chain during translation. bibliotekanauki.plnih.gov

Furthermore, pentamidine's interaction with RNA molecules is a key aspect of its inhibitory effects. It is known to bind to structured RNAs, such as transfer RNA (tRNA) and ribosomal RNA (rRNA). nih.govnih.gov The binding of pentamidine to tRNA is primarily driven by non-specific hydrophobic interactions, where the aromatic rings of the molecule likely insert into the paired helical regions of the tRNA. nih.govmdpi.com This interaction can disrupt the secondary and tertiary structure of tRNA, potentially masking the anticodon loop and inhibiting the crucial process of aminoacylation, where the correct amino acid is attached to its corresponding tRNA. nih.govmdpi.com

The interaction with ribosomes, the cellular machinery for protein synthesis, is also a critical factor. The binding of pentamidine and its analogues to ribosomal RNA can interfere with the catalytic activity of the ribosome. nih.gov For example, pentamidine has been shown to inhibit the self-splicing of group I introns, a process that relies on the catalytic activity of RNA (ribozymes). oup.com This suggests that the binding of this compound to ribosomal RNA could similarly disrupt the peptidyl transferase reaction, the core function of the ribosome in forming peptide bonds. While some studies on related iridium-pentamidine complexes suggest that ribosomes may not be the primary target, they do indicate an interaction with ribosomal material. parasite-journal.org

It is important to note that the antimicrobial activity of pentamidine is significantly enhanced by its selective accumulation within pathogenic cells, rather than a higher intrinsic inhibitory activity against the pathogen's translational machinery compared to the host's. oup.com This selective uptake leads to high intracellular concentrations, amplifying its inhibitory effects on protein synthesis.

Table 1: Effects of Pentamidine and Analogues on Protein Synthesis Components

| Compound/Class | Primary Target(s) | Observed Effect(s) |

|---|---|---|

| Pentamidine | tRNA, rRNA | Disruption of tRNA structure, inhibition of aminoacylation and in vitro translation. nih.govoup.com |

| Pentamidine Analogue I | eEF-2, Ribosomes | Blocks the binding site of eEF-2 on the ribosome. nih.gov |

| Pentamidine Analogue II | eEF-2 | Primary inhibition of eEF-2 activity. nih.gov |

Interaction with Cellular Membranes

Mechanisms of Cellular Uptake and Efflux

The entry of this compound into cells and its subsequent removal are critical determinants of its biological activity. These processes are mediated by a combination of passive diffusion and the action of specific membrane transporter proteins.

Due to its lipophilic nature, this compound can cross cellular membranes via passive diffusion. acs.org This process does not require energy and is driven by the concentration gradient of the compound across the membrane. researchgate.netnih.gov The lipophilicity of a drug is a key factor influencing its ability to passively diffuse through the lipid bilayer of the cell membrane. acs.org For platinum-based drugs, while passive diffusion is a route of entry, it is often complemented by carrier-mediated transport. researchgate.net For instance, the free thiol metabolite of amifostine, a compound used to mitigate cisplatin toxicity, enters cells by passive diffusion. aacrjournals.org

The cellular uptake of platinum compounds is significantly facilitated by various transporter proteins. The human copper transporter 1 (hCTR1) is a key player in the uptake of cisplatin and other platinum derivatives. nih.govmdpi-res.com Given the structural similarities, it is plausible that hCTR1 also contributes to the uptake of this compound.

Organic cation transporters (OCTs) are another major family of transporters involved in the uptake of platinum agents and other cationic drugs like pentamidine. nih.govresearchgate.net Specifically, hOCT1 and hOCT2 have been shown to mediate the uptake of cisplatin and oxaliplatin. researchgate.net The transport mediated by OCTs is concentrative, meaning it can move substrates against their concentration gradient, leading to higher intracellular accumulation compared to the equilibrative transport by hCTR1. nih.govscispace.com Studies on the antiparasitic drug pentamidine have shown that its uptake in Trypanosoma brucei is mediated by multiple transporters, including a high-affinity pentamidine transporter. nih.gov In mammalian cells, while a specific diamidine transporter has not been definitively identified, the involvement of OCTs in the transport of similar molecules is well-documented. researchgate.net

The intracellular concentration of this compound is also regulated by efflux transporters, which actively pump the compound out of the cell, contributing to drug resistance. The copper efflux transporters ATP7A and ATP7B, which are responsible for removing excess copper from cells, have been implicated in the efflux of platinum drugs and are associated with platinum drug resistance. nih.govnih.gov

The ATP-binding cassette (ABC) transporter superfamily plays a crucial role in multidrug resistance. Members of this family, such as P-glycoprotein (P-gp or ABCB1) and the multidrug resistance-associated proteins ABCC2 and ABCC6, are known to export a wide range of chemotherapeutic agents from cells. nih.gov P-glycoprotein, in particular, is a well-characterized efflux pump that contributes to resistance to numerous cancer drugs. nih.gov While direct evidence for this compound as a substrate for these specific transporters is limited, the known role of these transporters in the efflux of other platinum compounds and cationic drugs suggests their potential involvement. The copper transporter 2 (hCtr2) has also been associated with cisplatin transport, potentially contributing to its efflux or subcellular compartmentalization. nih.gov

Table 2: Key Transporters Involved in the Cellular Transport of Platinum Compounds and Pentamidine

| Transporter | Type | Function | Substrates |

|---|---|---|---|

| hCTR1 | Uptake | Facilitates cellular entry. | Cisplatin, Carboplatin (B1684641), Oxaliplatin. nih.gov |

| hOCT1 | Uptake | Mediates cellular entry. | Cisplatin, Oxaliplatin, Pentamidine. nih.govresearchgate.net |

| hOCT2 | Uptake | Mediates cellular entry. | Cisplatin, Oxaliplatin, Pentamidine. nih.govresearchgate.net |

| ATP7A/ATP7B | Efflux | Pumps compounds out of the cell. | Platinum drugs. nih.govnih.gov |

| P-glycoprotein (ABCB1) | Efflux | Actively exports a wide range of drugs. | Various chemotherapeutic agents. nih.gov |

| ABCC2 | Efflux | Contributes to multidrug resistance. | Platinum compounds. |

| ABCC6 | Efflux | Implicated in drug resistance. | Various compounds. |

Disruption of Mitochondrial Membrane Potential

This compound can disrupt the mitochondrial membrane potential (ΔΨm), a critical event that can lead to mitochondrial dysfunction and trigger apoptosis. nih.gov The mitochondrion is a key target for many anticancer agents, and its integrity is crucial for cell survival. nih.govnih.gov

Pentamidine itself has been observed to rapidly localize to mitochondria and cause a dissipation of the mitochondrial membrane potential in parasite cells. nih.gov This disruption of ΔΨm is a hallmark of early apoptosis. ionbiosciences.com The loss of mitochondrial membrane potential can lead to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade and executes the apoptotic program. nih.govrsc.org

Studies on other monofunctional platinum(II) complexes have also demonstrated their ability to impair mitochondrial function. nih.govrsc.org These complexes can induce significant loss of mitochondrial membrane potential, disrupt the mitochondrial ultrastructure, and inhibit mitochondrial respiration. rsc.org This leads to a reduction in ATP levels and an increase in the production of reactive oxygen species (ROS), further contributing to cellular stress and apoptosis. nih.govnih.govresearchgate.net The disruption of mitochondrial membrane potential by this compound is therefore a key mechanism contributing to its cytotoxic effects.

Structure Activity Relationship Studies

Influence of Platinum Coordination Environment on Biological Activity

The biological efficacy of platinum-based drugs is profoundly influenced by the ligands surrounding the central platinum(II) ion. These ligands dictate the complex's stability, reactivity, and interactions with biological targets.

Ligand Design and Impact on Efficacy

The design of ligands in platinum(II) complexes is a key strategy to modulate their therapeutic properties. While cisplatin (B142131) remains a cornerstone of cancer chemotherapy, its efficacy is often limited by severe side effects and the development of resistance. nih.govresearchgate.net Research into new platinum complexes has shown that the nature of the non-leaving and leaving ligands can significantly impact cytotoxicity and the spectrum of activity. wku.edunih.gov For instance, the introduction of bulky or more lipophilic ligands can alter cellular uptake and DNA binding kinetics. mdpi.comrsc.org The coordination of different N-donor ligands, such as substituted pyridines and imidazoles, to a Pt(II) center has been shown to yield complexes with promising anticancer potential, sometimes surpassing the activity of cisplatin. mdpi.com The rationale behind designing platinum complexes with ligands like pentamidine (B1679287) is to leverage the DNA-binding properties of the platinum moiety and the potential for targeted delivery or synergistic activity conferred by the pentamidine scaffold.

Stereochemical Considerations

Stereochemistry plays a pivotal role in the biological activity of platinum complexes. eurekaselect.comunivie.ac.at The spatial arrangement of ligands around the platinum center can dramatically affect how the molecule interacts with its biological targets, most notably DNA. eurekaselect.combenthamdirect.com A classic example is the difference in activity between cis and trans isomers of platinum complexes; for many platinum drugs, the cis configuration is crucial for their ability to form intrastrand DNA adducts, a key mechanism of their anticancer action. mdpi.com

Furthermore, the chirality of ligands can introduce another layer of stereoselectivity. The use of chiral diamine ligands, such as the isomers of 1,2-diaminocyclohexane (DACH), has been extensively studied. nih.gov Platinum complexes containing the (R,R)-DACH isomer have demonstrated the ability to overcome cisplatin resistance. nih.gov The specific stereoisomer can influence the formation of DNA adducts and their subsequent recognition and processing by cellular machinery. eurekaselect.com Ten distinct isomeric series of DACH-Pt(IV) complexes were synthesized, with each series featuring a unique combination of axial and equatorial ligands, varying only in the isomeric form of the DACH ligand. nih.gov In seven of these ten series, the (R,R)-DACH-Pt(IV) complex showed superior efficacy against leukemia L1210/0 cells. nih.gov

Pentamidine Ligand Modifications and their Effect on Activity

Pentamidine, an aromatic diamidine, has a long history of use as an antimicrobial agent. researchgate.netnih.govwikipedia.org Its structure has been a template for the design of numerous analogs with a wide range of biological activities, including antiprotozoal, antifungal, and anticancer effects. nih.govresearchgate.netnih.gov Modifications to the pentamidine structure are a key strategy to enhance its potency, selectivity, and pharmacokinetic properties.

Alterations in the Linker Region

The flexible five-carbon linker in pentamidine is a primary target for modification to influence the molecule's conformation and biological activity. nih.gov Studies have shown that replacing the central ether linkages with other functional groups can have a significant impact. For example, analogs with a piperazine (B1678402) or ethylenediamine (B42938) linker have been synthesized and evaluated. researchgate.net The introduction of unsaturation in the ether bridge to create semi-rigid congeners of pentamidine has also been explored, with some of these compounds demonstrating good anti-Pneumocystis carinii pneumonia activity. nih.gov The inclusion of heteroatoms such as nitrogen and sulfur within the aliphatic linker has also been shown to influence activity. nih.govnih.gov